Potency at GABAB Autoreceptors: 1000‑Fold Advantage over Phaclofen
CGP52432 exhibits a pA2 value of 7.70 at the GABAB autoreceptor regulating GABA release in rat cortical synaptosomes, corresponding to an IC50 of 0.085 μM [1]. This translates to approximately 1000‑fold higher potency than phaclofen, the prototypical first‑generation GABAB antagonist (IC50 = 76 μM in [3H]‑baclofen binding assays) [2]. The quantitative difference is also evident in functional assays: in human neocortical synaptosomes, CGP52432 (IC50 = 0.09 μM) was approximately 700‑fold more potent than phaclofen (IC50 = 70.0 μM) at antagonizing (−)-baclofen‑induced inhibition of [3H]GABA release [3].
| Evidence Dimension | Antagonist potency at GABAB autoreceptor (IC50/pA2) |
|---|---|
| Target Compound Data | pA2 = 7.70, IC50 = 0.085 μM (rat cortical synaptosomes) |
| Comparator Or Baseline | Phaclofen: IC50 = 76 μM (binding) or 70.0 μM (human neocortex functional assay) |
| Quantified Difference | ~1000‑fold (rat) / ~700‑fold (human) more potent |
| Conditions | Rat cortical synaptosomes (K+-evoked [3H]GABA release) and human neocortical synaptosomes |
Why This Matters
This >1000‑fold potency difference is critical for experiments requiring complete receptor blockade at low, non‑toxic concentrations; phaclofen's weak potency may confound results due to solubility limits or off‑target effects at millimolar concentrations.
- [1] Lanza M, Fassio A, Gemignani A, Bonanno G, Raiteri M. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex. Eur J Pharmacol. 1993;237(2-3):191-5. View Source
- [2] Kerr DI, Ong J, Johnston GA, Abbenante J, Prager RH. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Eur J Pharmacol. 1990;187(2):245-52. View Source
- [3] Bonanno G, Raiteri M. Characterization of the GABA autoreceptor in human neocortex as a pharmacological subtype of the GABAB receptor. Eur J Pharmacol. 1994;263(3):277-82. View Source
